1-(3,4-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound “1-(3,4-dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide” belongs to the class of tetrahydrothienoimidazole derivatives, characterized by a fused bicyclic core structure with a sulfone (5,5-dioxide) moiety. The substituents on the phenyl rings—3,4-dimethylphenyl and 4-methylphenyl—impart distinct electronic and steric properties, influencing solubility, stability, and biological activity.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-4-7-16(8-5-13)21-18-11-26(24,25)12-19(18)22(20(21)23)17-9-6-14(2)15(3)10-17/h4-10,18-19H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMDOWPOJMRWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a thienoimidazole core. Its molecular formula is C18H20N2O2S, and it possesses notable functional groups that contribute to its biological activity.
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival.
- In vitro Studies :
- The compound showed significant cytotoxic effects on MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines with IC50 values indicating high potency (Table 1).
The biological activity is primarily attributed to the compound's ability to interact with key enzymes such as cyclin-dependent kinases (CDKs). Docking studies have indicated that the compound binds effectively to CDK2 with favorable interaction modes that enhance its inhibitory effects on cancer cell growth .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest moderate activity against both bacterial and fungal strains, indicating potential as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a study involving the treatment of breast cancer cells, the compound exhibited a dose-dependent reduction in cell viability. The study utilized a combination of assays including MTT and flow cytometry to assess apoptosis induction.
Case Study 2: Antimicrobial Assessment
A separate investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Candida albicans. The results indicated that the compound inhibited growth at concentrations lower than those required for cytotoxicity in mammalian cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound differs from analogs in substituent patterns and functional groups:
- 1-allyl-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (): Features an allyl group and a thione (C=S) group instead of a ketone (C=O), reducing polarity and increasing molecular weight (322.45 g/mol vs. estimated 427.55 g/mol for the target compound). The thione group may enhance metal-binding affinity .
- Bromine’s electron-withdrawing nature could reduce reactivity compared to methyl groups .
- 1-phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide (): The trifluoromethyl group enhances lipophilicity and metabolic stability, with a higher molar mass (412.45 g/mol) and predicted boiling point (559.1°C) due to fluorine’s strong electronegativity .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
*Estimated based on structural analogs.
Research Findings and Trends
Recent studies highlight the role of substituents in modulating biological activity. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
